molecular formula C11H14BrNO B1290532 1-(4-Bromophenyl)piperidin-4-ol CAS No. 1226154-84-2

1-(4-Bromophenyl)piperidin-4-ol

Cat. No.: B1290532
CAS No.: 1226154-84-2
M. Wt: 256.14 g/mol
InChI Key: ACDQKDUKSOJFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromophenyl group attached to a piperidin-4-ol moiety

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is part of the G-protein coupled receptor family. This interaction is crucial in the process of HIV-1 entry into cells. The compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering the cells . Additionally, this compound has been found to interact with the human H3 receptor, showing potential as a therapeutic agent in various neurological conditions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor impacts the signaling pathways involved in immune response and inflammation. By blocking this receptor, the compound can modulate the immune response and potentially reduce inflammation . Furthermore, its interaction with the H3 receptor suggests that it may influence neurotransmitter release and neuronal signaling, which could have implications for treating neurological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its activity, preventing HIV-1 from entering the cells . This binding interaction is believed to involve a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor. Additionally, the compound’s interaction with the H3 receptor involves binding to the receptor and modulating its activity, which can influence neurotransmitter release and neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, particularly in modulating immune response and neuronal signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively block the CCR5 receptor and modulate immune response without significant adverse effects . At higher doses, toxic effects have been observed, including potential neurotoxicity and adverse effects on liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its efficacy and toxicity, depending on the rate and extent of its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may be localized to the plasma membrane, where it interacts with receptors like CCR5 and H3. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways .

Preparation Methods

The synthesis of 1-(4-Bromophenyl)piperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate product to the desired piperidin-4-ol derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)piperidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4-Bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical reactivity and biological activity.

    1-(4-Fluorophenyl)piperidin-4-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and pharmacokinetics.

    1-(4-Methylphenyl)piperidin-4-ol: The methyl group can influence the compound’s lipophilicity and overall biological activity.

Properties

IUPAC Name

1-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQKDUKSOJFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-aminophenyl)piperidin-4-ol (3.7 g, 319 mmol) in 60 mL of HBr 48%, a solution of NaNO2 (1.38 g, 20 mmol) in 15 mL of water was slowly added at 0° C. The mixture was stirred for 30 minutes and added to a solution of CuBr (1.57 g, 11 mmol) in 50 mL of HBr 48%. The resulting mixture was stirred and refluxed for 2 hours. The suspension thus obtained was partitioned between 2N NaOH and ethyl acetate. The organic layer was washed with aqueous NaCl, dried over Na2SO4 and concentrated to afford crude compound as grey solid 4.6 g. MS (m/z): 256 (M)+
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-aminophenyl)piperidin-4-ol (600 mg, 3.12 mmol), HBr (14 mL, 48%), was mixed and cooled to 0° C., the solution of NaNO2 (215 mg, 3.12 mmol) in 2.3 mL water was added in. the mixture was stirred for 15 minutes, the solution of CuBr (246 mg, 1.72 mmol) in HBr (4.4 mL 4.8%) was added and reacted at 100° C. for 3 hours. 2M NaOH solution was added, extracted by EA, washed by 2M NaOH, dried over Na2SO4, concentrated and purified by flash chromatography. (PE:EA=3:1) to give 520 mg pale brown solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
215 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
246 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 1-(4-bromophenyl)piperidin-4-one (600 mg, 2.36 mmol) in EtOH (10 mL) was added NaBH4 (134 mg, 3.54 mmol) slowly at 0° C. The resulting mixture was stirred at rt for 1 h. The reaction was quenched with sat. NH4Cl solution, extracted with EtOAc, dried over MgSO4, filtered, and concentrated to dryness. The title compound was isolated by silica gel chromatography (EtOAc/hexanes, 2:3 to 3:2) as a yellow solid (606 mg, 100%). 1H NMR (400 MHz, CDCl3) δ 7.33 (d, J=8.9 Hz, 2H), 6.81 (d, J=8.9 Hz, 2H), 3.89-3.84 (m, 1H), 3.55-3.49 (m, 2H), 2.95-2.89 (m, 2H), 2.06-1.99 (m, 2H), 1.72-1.64 (m, 2H); MS ESI 255.9 [M+H]+, calcd for [C11H14BrNO+H]+ 256.03.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-(4-Bromophenyl)piperidin-4-one (765 mg) is dissolved under argon in MeOH (8 mL), cooled to 0° C. and treated with NaBH4 (145 mg). The mixture is stirred for 2 hours at 0° C., treated with saturated aqueous NaHCO3 solution and stirred for 10 minutes. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated to give the title compound. LC (method 2): tR=0.92 min; Mass spectrum (ESI+): m/z=256 [M+H]+.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 5
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.